7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester
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Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom. The compound also features two ester groups derived from 2,3-diiodoallyl alcohol. This structure imparts unique chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester typically involves multiple steps:
Formation of the Oxabicycloheptane Core: This can be achieved through a Diels-Alder reaction involving a furan derivative and a suitable dienophile.
Introduction of Carboxylic Acid Groups: The oxabicycloheptane intermediate is then functionalized to introduce carboxylic acid groups at the 2 and 3 positions.
Esterification with 2,3-Diiodoallyl Alcohol: The final step involves esterification of the carboxylic acid groups with 2,3-diiodoallyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The iodine atoms in the diiodoallyl groups can be reduced to form allyl groups.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-allyl) ester .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-azidoallyl) ester .
Uniqueness
The presence of diiodoallyl groups in 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
73806-18-5 |
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Molecular Formula |
C14H14I4O5 |
Molecular Weight |
769.87 g/mol |
IUPAC Name |
bis[(Z)-2,3-diiodoprop-2-enyl] 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14I4O5/c15-3-7(17)5-21-13(19)11-9-1-2-10(23-9)12(11)14(20)22-6-8(18)4-16/h3-4,9-12H,1-2,5-6H2/b7-3-,8-4- |
InChI Key |
LRYQQECYHNCOGX-VHOZIDCHSA-N |
Isomeric SMILES |
C1C2OC(C1)C(C2C(=O)OC/C(=C/I)/I)C(=O)OC/C(=C/I)/I |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)OCC(=CI)I)C(=O)OCC(=CI)I |
Origin of Product |
United States |
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